molecular formula C12H16O3S B1324135 Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898771-86-3

Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1324135
CAS No.: 898771-86-3
M. Wt: 240.32 g/mol
InChI Key: YKFIKHCGQMFRPV-UHFFFAOYSA-N
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Description

“Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” (BDTK) is a compound with a unique chemical structure. It is related to “Butyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate” with the CAS Number: 898772-14-0 .


Molecular Structure Analysis

The BDTK molecule contains a total of 33 bonds. There are 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 ketone (aromatic), 2 ethers (aliphatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

The molecular weight of BDTK is 240.32 g/mol. The related compound “Butyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate” has a molecular weight of 257.33 .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 1,3-dioxolanes

    Research has shown the successful preparation of a series of 1,3-dioxolanes, including those related to Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone. This was achieved by the addition of ketones to epoxides using a specific catalyst. This method demonstrates the practicality and efficiency of synthesizing such compounds (Adams et al., 1999).

  • Catalytic Synthesis

    The use of zeolites as catalysts for the synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones has been investigated. This study highlights the influence of diffusion factors and acidity on the yield of 1,3-dioxolane (Zatorski & Wierzchowski, 1991).

Chemical Properties and Reactions

  • Photoinduced Alkylation

    A study explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes to produce monoprotected 1,4-diketones. This research provides insights into the chemical reactions and potential applications of dioxolanes in synthesis (Mosca et al., 2001).

  • Antioxidant Evaluation

    Novel derivatives of di-2-thienyl ketones have been synthesized and evaluated for their antioxidant activities. This study underscores the potential biomedical applications of these compounds (Althagafi, 2022).

Applications in Organic Synthesis

  • Iridium-Catalyzed Formation of Ketals

    The formation of 1,3-dioxolanes as a result of the iridium-catalyzed glycerol acetalization with ketones is a significant finding. This research contributes to the understanding of glycerol valorization and the synthesis of cyclic ketals (Crotti et al., 2010).

  • Synthesis of (−)-Trachelanthic Acid and (+)-Viridifloric Acid

    Research has shown the diastereoselective reduction of side-chain keto groups in certain 1,3-dioxolanes, leading to the synthesis of important organic compounds. This demonstrates the application of dioxolanes in complex organic syntheses (Niwa et al., 1990).

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-2-3-4-9(13)10-5-6-11(16-10)12-14-7-8-15-12/h5-6,12H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIKHCGQMFRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641874
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-86-3
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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